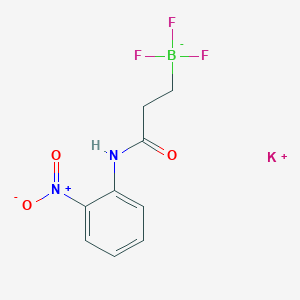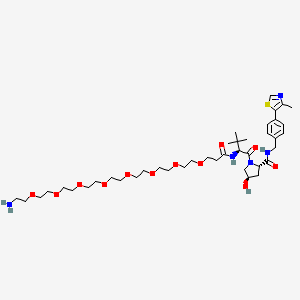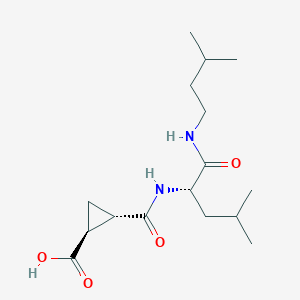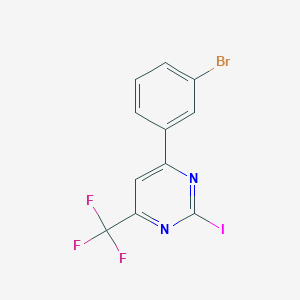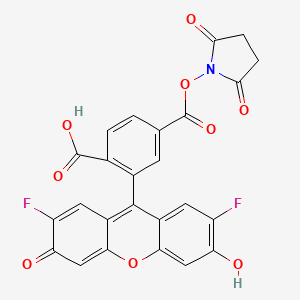
Difluorocarboxyfluorescein NHS Ester, 6-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluorocarboxyfluorescein NHS Ester, 6-isomer, also known as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, is a fluorinated analog of fluorescein. This compound is amine-reactive and is widely used as a fluorescent dye for labeling proteins, peptides, and nucleotides. It offers greater photostability and a lower pKa compared to fluorescein, making its fluorescence essentially pH insensitive in the physiological pH range .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of fluorinating agents and specific reaction conditions to ensure the selective introduction of fluorine atoms at the desired positions on the fluorescein molecule .
Industrial Production Methods
Industrial production of Difluorocarboxyfluorescein NHS Ester, 6-isomer involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product to remove any impurities and ensure consistency in the quality of the dye .
Analyse Des Réactions Chimiques
Types of Reactions
Difluorocarboxyfluorescein NHS Ester, 6-isomer primarily undergoes substitution reactions due to its amine-reactive NHS ester group. This allows it to form stable amide bonds with primary amines present in proteins, peptides, and other biomolecules .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include primary amines, buffers to maintain physiological pH, and solvents such as DMSO and DMF. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .
Major Products Formed
The major products formed from the reactions of this compound are fluorescently labeled biomolecules. These labeled compounds are used in various applications, including fluorescence microscopy, flow cytometry, and other fluorescence-based assays .
Applications De Recherche Scientifique
Difluorocarboxyfluorescein NHS Ester, 6-isomer has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling proteins, peptides, and nucleotides for imaging and tracking biological processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and assays for various industrial processes
Mécanisme D'action
The mechanism of action of Difluorocarboxyfluorescein NHS Ester, 6-isomer involves the formation of a stable amide bond with primary amines in biomolecules. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and visualization using fluorescence-based techniques. The compound’s fluorescence is pH insensitive in the physiological range, making it suitable for various biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: A widely used fluorescent dye with a higher pKa and lower photostability compared to Difluorocarboxyfluorescein NHS Ester, 6-isomer.
Alexa Fluor® 488: A bright, green fluorescence-emitting dye with similar spectral properties but different chemical structure.
DyLight® 488: Another green fluorescent dye with high photostability and brightness.
Uniqueness
This compound stands out due to its greater photostability and lower pKa, making its fluorescence pH insensitive in the physiological range. This property enhances its performance in various biological and chemical applications, providing more reliable and consistent results .
Propriétés
Formule moléculaire |
C25H13F2NO9 |
|---|---|
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)36-20-9-18(30)16(27)7-14(20)23(13)12-5-10(1-2-11(12)24(33)34)25(35)37-28-21(31)3-4-22(28)32/h1-2,5-9,29H,3-4H2,(H,33,34) |
Clé InChI |
AXNGAJYYONSYCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


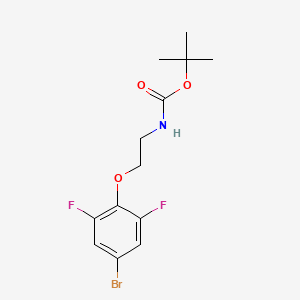
![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
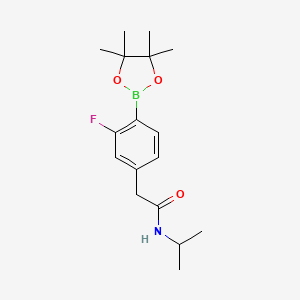
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)

